molecular formula C20H17Cl2N3O3 B2831072 4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-05-2

4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2831072
CAS No.: 946219-05-2
M. Wt: 418.27
InChI Key: RQMXUKGPMDJZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure features a 3,4-dichlorophenyl group at the 4-position and a 4-methoxybenzyl moiety at the 6-position.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-28-13-5-2-11(3-6-13)9-25-10-16-17(19(25)26)18(24-20(27)23-16)12-4-7-14(21)15(22)8-12/h2-8,18H,9-10H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMXUKGPMDJZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and methoxybenzyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the pyrrolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Biological Activity Reference
4-(3,4-Dichlorophenyl)-6-(4-methoxybenzyl)-...-dione (Target) 4: 3,4-dichlorophenyl; 6: 4-methoxybenzyl C20H16Cl2N3O3 ~418.28 Hypothesized enhanced target affinity (Cl groups)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-...-dione 4: 4-chlorophenyl; 6: 4-methoxybenzyl C20H18ClN3O3 383.83 Moderate enzyme inhibition; undefined stereochemistry
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-...-dione (Compound 4j) 4: 2-hydroxyphenyl; 6: 4-methoxyphenyl C20H18N3O4 364.38 High yield (87%); IR-detected OH/NH groups
6-(4-Chlorobenzyl)-4-(4-hydroxyphenyl)-...-dione (Compound C) 4: 4-hydroxyphenyl; 6: 4-chlorobenzyl C19H15ClN3O3 368.80 Anti-diabetic activity (α-glucosidase inhibition)
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-...-dione 4: 2-methoxyphenyl; 6: 4-methylbenzyl C22H24N3O3 378.45 Increased lipophilicity (methyl vs. methoxy)

Key Observations:

Electron Effects: The 3,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-chlorinated (e.g., 4-chlorophenyl in ) or hydroxylated (e.g., 2-hydroxyphenyl in ) analogs. This may enhance interactions with hydrophobic enzyme pockets or receptors. The 4-methoxybenzyl group offers balanced lipophilicity and metabolic resistance, contrasting with the more polar 4-hydroxyphenyl in Compound C .

The target compound’s dichlorophenyl group may further optimize this interaction. Synthetic feasibility: The 2-hydroxyphenyl analog (Compound 4j) achieved an 87% yield, indicating that electron-donating groups may facilitate synthesis .

Physical Properties: Melting points: Compound 4j melts at ~220°C, likely due to hydrogen bonding from its hydroxyl group . The target compound’s dichlorophenyl group may raise its melting point further via halogen bonding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with dichlorophenyl and methoxybenzyl derivatives. Key steps include:

  • Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core via a [3+3] cycloaddition reaction.
  • Step 2 : Functionalization with 3,4-dichlorophenyl and 4-methoxybenzyl groups under controlled conditions (e.g., Pd-catalyzed cross-coupling or nucleophilic substitution).
  • Optimization : Reaction parameters (temperature, solvent polarity) and protecting group strategies are critical to avoid side products like over-alkylation or ring-opening .

Q. How can structural characterization of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, including the dichlorophenyl and methoxybenzyl moieties. For example, the methoxy group’s singlet (~δ 3.8 ppm) and aromatic protons’ splitting patterns are diagnostic .
  • X-ray Crystallography : Resolve the fused pyrrolopyrimidine ring system and confirm stereochemistry (if applicable).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C20_{20}H16_{16}Cl2_2N3_3O3_3) with <2 ppm error .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays.
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store at -20°C in inert atmospheres. Validate stability via HPLC at intervals (e.g., 0, 24, 48 hours) .

Advanced Research Questions

Q. How to design experiments to assess its activity against neurodegenerative targets (e.g., dopamine receptors)?

  • Experimental Design :

  • In Vitro Assays : Use HEK-293 cells transfected with human D2_2/D3_3 dopamine receptors. Measure cAMP inhibition or β-arrestin recruitment via BRET/FRET.
  • Dose-Response Curves : Test concentrations from 1 nM–10 µM; compare to reference agonists (e.g., quinpirole).
  • Selectivity Screening : Cross-test against serotonin (5-HT2A_{2A}) and adrenergic receptors to rule off-target effects .

Q. How to resolve contradictions in reported IC50_{50} values across enzymatic assays?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentration (for kinase assays). For example, variable Mg2+^{2+} levels may alter binding kinetics.
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes; post-translational modifications may affect inhibition.
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Approaches :

  • Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite.
  • QSAR Modeling : Train models on substituent effects (e.g., Cl vs. F at the 3,4-position) and physicochemical descriptors (logP, polar surface area).
  • MD Simulations : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. How to optimize reaction yield and purity in large-scale synthesis?

  • Process Chemistry :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos vs. Buchwald-Hartwig conditions for C–N coupling efficiency.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).
  • Quality Control : Monitor by 1H^1H-NMR for residual solvents and LC-MS for byproducts (e.g., dechlorinated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.